molecular formula C12H10N2O3 B6386486 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1258622-45-5

2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6386486
CAS No.: 1258622-45-5
M. Wt: 230.22 g/mol
InChI Key: NDAZVVPYZJLDSN-UHFFFAOYSA-N
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Description

2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of an amino group at the second position, a hydroxyphenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with 2-aminonicotinic acid under basic conditions, followed by cyclization and oxidation steps. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the initial condensation reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxaldehyde.

    Reduction: 2-Amino-5-(3-hydroxyphenyl)pyridine-3-methanol.

    Substitution: 2-Amino-5-(3-alkoxyphenyl)pyridine-3-carboxylic acid derivatives.

Scientific Research Applications

2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity. Additionally, the carboxylic acid group can participate in ionic interactions, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

    2-Amino-3-carboxypyridine: Lacks the hydroxyphenyl group, resulting in different chemical properties and biological activities.

    5-Hydroxy-2-aminopyridine:

    3-Hydroxy-2-aminopyridine-5-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness: 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both amino and hydroxyphenyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

2-amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-10(12(16)17)5-8(6-14-11)7-2-1-3-9(15)4-7/h1-6,15H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAZVVPYZJLDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686958
Record name 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-45-5
Record name 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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